molecular formula C9H7F3N2 B8495116 4-Amino-5-methyl-2-(trifluoromethyl)benzonitrile

4-Amino-5-methyl-2-(trifluoromethyl)benzonitrile

Cat. No. B8495116
M. Wt: 200.16 g/mol
InChI Key: IMCJXCVCKFBSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-methyl-2-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C9H7F3N2 and its molecular weight is 200.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-5-methyl-2-(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-5-methyl-2-(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

IUPAC Name

4-amino-5-methyl-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H7F3N2/c1-5-2-6(4-13)7(3-8(5)14)9(10,11)12/h2-3H,14H2,1H3

InChI Key

IMCJXCVCKFBSKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)C(F)(F)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile (commercially available, for example from Key Organics Ltd., Camelford, UK, 640 mg, 2.05 mmol) and potassium carbonate (567 mg, 4.10 mmol) in 1,4-Dioxane (10 ml) was added tetrakis(triphenylphosphine)palladium(0) (237 mg, 0.205 mmol) and trimethylboroxin (1.43 ml, 10.3 mmol) under argon atmosphere. The reaction mixture was heated to 100° C. overnight. The reaction mixture was diluted in EtOAc (100 ml) and water (50 ml). The aqueous was extracted with EtOAc (100 ml). The organics were combined, passed through a phase separator and concentrated to afford 1 g of a yellow oil which was purified by flash chromatography using a Biotage SP4 (eluting a gradient from 30% to 70% EtOAc in hexane). Relevant fractions were combined and concentrated to afford 300 mg of the title compound as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
567 mg
Type
reactant
Reaction Step Two
Quantity
1.43 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
237 mg
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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